molecular formula C9H11N3OS B8350214 3-methyl-6-propyl-5H-isothiazolo[5,4-d]pyrimidin-4-one

3-methyl-6-propyl-5H-isothiazolo[5,4-d]pyrimidin-4-one

Cat. No. B8350214
M. Wt: 209.27 g/mol
InChI Key: YMADWDSBNHMPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07022850B2

Procedure details

To a solution of 30 (730 mg, 3.5 mmol) in dioxane (10 mL) was added BnBr (830 μl, 7 mmol) and Cs2CO3 (1.6 g, 4.9 mmol). The reaction mixture was stirred at room temperature over night, then diluted with EtOAc, washed with water, dried and purified by silica gel column chromatography to give 31 (430 mg, 42%). 1H-NMR (400 MHz, CDCl3): δ 7.15–7.40 (m, 5H), 5.40 (s, 2H), 2.84 (s, 3H), 2.75 (t, J=7.61 Hz, 2H), 1.80 (m, 2H), 0.99 (t, J=7.38 Hz, 3H).
Name
Quantity
730 mg
Type
reactant
Reaction Step One
Name
Quantity
830 μL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
42%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[C:9](=[O:11])[NH:8][C:7]([CH2:12][CH2:13][CH3:14])=[N:6][C:5]=2[S:4][N:3]=1.[CH:15]1[CH:20]=[CH:19][C:18]([CH2:21]Br)=[CH:17][CH:16]=1.C([O-])([O-])=O.[Cs+].[Cs+]>O1CCOCC1.CCOC(C)=O>[CH2:21]([N:8]1[C:9](=[O:11])[C:10]2[C:2]([CH3:1])=[N:3][S:4][C:5]=2[N:6]=[C:7]1[CH2:12][CH2:13][CH3:14])[C:18]1[CH:19]=[CH:20][CH:15]=[CH:16][CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
730 mg
Type
reactant
Smiles
CC1=NSC=2N=C(NC(C21)=O)CCC
Name
Quantity
830 μL
Type
reactant
Smiles
C1=CC=C(C=C1)CBr
Name
Quantity
1.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(=NC2=C(C1=O)C(=NS2)C)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 430 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.